1,2-Difluoro-4-iodobenzene
Overview
Description
1,2-Difluoro-4-iodobenzene is a compound with the molecular formula C6H3F2I . It is also known by other names such as 3,4-Difluoroiodobenzene and 1,2-Difluoro-4-iodo-benzene . The compound appears as a clear liquid that can range in color from colorless to pink or slightly brown .
Molecular Structure Analysis
The IUPAC name for 1,2-Difluoro-4-iodobenzene is the same . The InChI code is1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
and the Canonical SMILES is C1=CC(=C(C=C1I)F)F
. The molecular weight of the compound is 239.99 g/mol . Physical And Chemical Properties Analysis
1,2-Difluoro-4-iodobenzene has a molecular weight of 239.99 g/mol . It is a clear liquid that can range in color from colorless to pink or slightly brown . The compound has a specific gravity of 2.00 and a refractive index of 1.56 .Scientific Research Applications
Organic Synthesis
1,2-Difluoro-4-iodobenzene is a useful reagent in organic synthesis . It can be used to introduce the difluoroiodobenzene group into organic molecules, which can then undergo further reactions to form a variety of complex structures.
Building Block in Pharmaceutical Research
This compound can serve as a building block in the synthesis of pharmaceuticals . The iodine atom can be easily replaced with other groups, allowing for a wide range of modifications to the basic structure.
Material Science
In material science, 1,2-Difluoro-4-iodobenzene can be used in the functionalization of silicon substrates . This involves the use of the compound in Heck arylation and alkyl Suzuki coupling reactions .
Fluorinated Compounds
The presence of fluorine atoms makes 1,2-Difluoro-4-iodobenzene a valuable compound in the research and development of fluorinated compounds . Fluorinated compounds have unique properties and are used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Stabilizer in Chemical Reactions
The compound contains copper as a stabilizer , which can help control the rate of certain chemical reactions and prevent unwanted side reactions.
Research Use Only
Both 1,2-Difluoro-4-iodobenzene and 3,4-Difluoroiodobenzene are labeled as "Research Use Only" , indicating that they are primarily used in laboratory settings for experimental purposes.
Safety and Hazards
Mechanism of Action
Target of Action
Safety data sheets indicate that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.
Mode of Action
It’s known to be used in the functionalization of si substrate, via heck arylation and alkyl suzuki coupling reaction . This suggests that it may interact with its targets through these chemical reactions.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, as well as respiratory irritation .
properties
IUPAC Name |
1,2-difluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASJELKLBIMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369133 | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64248-58-4 | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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